Decomposition Activation Energy Comparison
Butyl 2-ethylperoxyhexanoate (as the tert-butyl peroxyester, TBPEH) exhibits a decomposition activation energy (Ea) of 124.9 kJ/mol [1]. This is quantifiably lower than the 132.11 kJ/mol recorded for the direct structural analog tert-amyl peroxy-2-ethylhexanoate (TAPEH) [2], indicating that the butyl/tert-butyl derivative requires less thermal energy to initiate decomposition and is thus more active at lower temperatures. This difference in activation energy is a fundamental determinant of the initiator's performance window.
| Evidence Dimension | Decomposition Activation Energy (Ea) |
|---|---|
| Target Compound Data | 124.9 kJ/mol |
| Comparator Or Baseline | tert-Amyl peroxy-2-ethylhexanoate (TAPEH): 132.11 kJ/mol |
| Quantified Difference | 7.21 kJ/mol lower for the butyl/tert-butyl derivative |
| Conditions | Differential Scanning Calorimetry (DSC) kinetic analysis; data from technical datasheets. |
Why This Matters
A lower activation energy makes TBPEH the preferred choice for low-temperature initiation or processes requiring rapid radical generation, directly impacting energy consumption and cycle time.
- [1] Yunno.net. Tert-butyl peroxy-2-ethylhexanoate TBPEH 3006-82-4. Activation energy spec. View Source
- [2] Polymerization-chem.com. Peroxy-2-éthylhexanoate de tert-amyle (TAPEH). Activation energy spec. View Source
